molecular formula C9H17NO3 B8395634 2-(2-Ethyl)-butanoylaminopropionic acid

2-(2-Ethyl)-butanoylaminopropionic acid

Cat. No.: B8395634
M. Wt: 187.24 g/mol
InChI Key: MIFXQECEXLSFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethyl)-butanoylaminopropionic acid (systematic IUPAC name: 2-[(2-ethylbutanoyl)amino]propanoic acid) is a branched-chain amino acid derivative featuring an amide-linked 2-ethylbutanoyl group and a carboxylic acid moiety. These compounds are characterized by their amphipathic nature, combining hydrophobic alkyl chains with hydrophilic carboxylic acid and amide groups, making them relevant in pharmaceutical and biochemical research for drug delivery or enzyme interaction studies.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(butanoylamino)-2-methylbutanoic acid

InChI

InChI=1S/C9H17NO3/c1-4-6-7(11)10-9(3,5-2)8(12)13/h4-6H2,1-3H3,(H,10,11)(H,12,13)

InChI Key

MIFXQECEXLSFBK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C)(CC)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 2-(2-Ethyl)-butanoylaminopropionic acid with related compounds:

Compound Name Molecular Formula (Calculated) Functional Groups Key Structural Features Applications/Notes
This compound C₉H₁₇NO₃ (MW: 203.24) Amide, carboxylic acid, branched alkyl Branched ethyl group at acyl chain Hypothetical applications in peptide mimics
2-Butyrylaminopropionic acid C₇H₁₃NO₃ (MW: 175.18) Amide, carboxylic acid, linear alkyl Linear butyryl chain Used in metabolic studies
2-Ethyl-2-methylbutyric acid C₇H₁₄O₂ (MW: 130.18) Carboxylic acid, branched alkyl Double branching (ethyl + methyl) Industrial synthesis intermediate
2-Ethylhexyl adipate C₂₂H₃₈O₄ (MW: 370.5) Ester, linear alkyl Esterified adipic acid with 2-ethylhexanol Plasticizer in polymers
2-Ethylhydracrylic acid C₅H₁₀O₃ (MW: 134.13) Hydroxy acid, branched alkyl Hydroxyl and carboxylic acid groups Biomarker for metabolic disorders

Physicochemical and Functional Differences

  • Solubility: The branched ethyl group in this compound likely reduces water solubility compared to linear analogs like 2-butyrylaminopropionic acid, due to increased hydrophobicity.
  • Biological Activity: Amide derivatives (e.g., 2-butyrylaminopropionic acid) interact with enzymes like proteases, whereas hydroxy acids (e.g., 2-ethylhydracrylic acid) are involved in metabolic pathways such as fatty acid oxidation .

Research Implications and Gaps

  • Structural Insights: Branched-chain amides like this compound may offer enhanced membrane permeability compared to linear analogs, a critical factor in drug design.
  • Data Limitations: Direct experimental data (e.g., melting point, logP) for this compound is absent in the provided evidence, necessitating further empirical studies.

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